N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline
Brand Name: Vulcanchem
CAS No.: 861208-84-6
VCID: VC5481437
InChI: InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2
SMILES: C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F
Molecular Formula: C17H12ClF2N
Molecular Weight: 303.74

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline

CAS No.: 861208-84-6

Cat. No.: VC5481437

Molecular Formula: C17H12ClF2N

Molecular Weight: 303.74

* For research use only. Not for human or veterinary use.

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline - 861208-84-6

Specification

CAS No. 861208-84-6
Molecular Formula C17H12ClF2N
Molecular Weight 303.74
IUPAC Name 1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-difluorophenyl)methanimine
Standard InChI InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2
Standard InChI Key HAFWCIXVPVBGEX-UFFVCSGVSA-N
SMILES C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline, reflects its core structure:

  • A 2,4-difluoroaniline moiety linked via an imine bond (-CH=N-) to a 1-chloro-3,4-dihydro-2-naphthalenyl group .

  • The E configuration indicates the trans arrangement of substituents around the imine double bond.

The molecular formula is C₁₇H₁₂ClF₂N, with a calculated molecular weight of 303.73 g/mol .

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₁₂ClF₂N
Molecular Weight303.73 g/mol
CAS Registry NumberNot publicly listedN/A
SMILES NotationFC1=C(C=C(C=C1)F)N=CC2=C(Cl)C3=C(CCCC3)C=C2Derived from

Synthesis and Reaction Pathways

General Schiff Base Formation

Schiff bases like this compound are typically synthesized via condensation reactions between primary amines and aldehydes/ketones. For N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline:

  • 2,4-Difluoroaniline reacts with 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde under acidic or anhydrous conditions .

  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond .

Challenges in Synthesis

  • Steric hindrance from the naphthalene ring may slow reaction kinetics.

  • Halogen stability: The chloro and fluoro substituents require inert atmospheres to prevent dehalogenation .

Physicochemical Properties

Spectral Characteristics

While experimental data (e.g., NMR, IR) for this specific compound is scarce, analogs provide insights:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), imine proton (δ ~8.3 ppm), and aliphatic protons from the dihydronaphthalene group (δ 1.5–3.0 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z 303.73 (M⁺) with fragments corresponding to loss of Cl (Δ m/z -35) and F groups .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the imine and aryl halide groups.

  • Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions, reverting to the parent amine and aldehyde .

SupplierLocationPurity GradeContact Information
Key Organics Ltd.United KingdomResearchenquiries@keyorganics.ltd.uk
Ryan Scientific, Inc.United StatesTechnicalryan.reichlyn@ryansci.com

Research Gaps and Future Directions

  • Synthetic optimization: Develop catalytic methods to improve yield and stereoselectivity.

  • Biological screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.

  • Crystallography: Resolve X-ray structures to confirm the E configuration and intermolecular interactions .

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